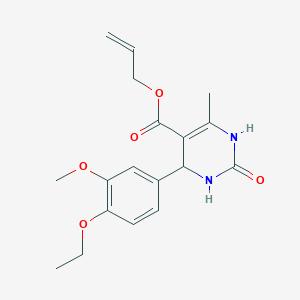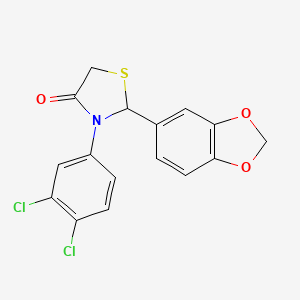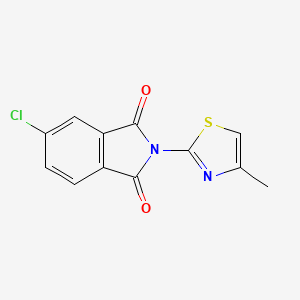![molecular formula C14H19N3OS2 B5236447 N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide](/img/structure/B5236447.png)
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide, also known as ABT-202, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of hydrazinecarbothioamides and has been synthesized using various methods. In
作用機序
The mechanism of action of N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide is not fully understood. However, it has been suggested that N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide may act as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), which is involved in the synthesis of cholesterol. N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide may also inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has been shown to reduce amyloid beta accumulation in the brain, which may have implications for the treatment of Alzheimer's disease.
実験室実験の利点と制限
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have a wide range of potential therapeutic applications, which makes it a valuable compound for scientific research. However, there are also limitations to using N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapies. Finally, more research is needed to determine the safety and potential side effects of N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide, particularly in human trials.
合成法
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has been synthesized using various methods. One of the most common methods involves the reaction of 2-bromo-N-allylacetamide with 3-mercaptobenzoic acid in the presence of sodium hydride, followed by the reaction with hydrazine hydrate and carbon disulfide. This method yields N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide with a purity of over 95%.
科学的研究の応用
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has been studied for its potential therapeutic properties in various scientific research studies. One study found that N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has anti-inflammatory properties and can reduce inflammation in mice. Another study found that N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide can inhibit the growth of cancer cells in vitro and in vivo. N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid beta accumulation in the brain.
特性
IUPAC Name |
1-(3-benzylsulfanylpropanoylamino)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-2-9-15-14(19)17-16-13(18)8-10-20-11-12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVVZYXWUVKEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)CCSCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzylsulfanyl)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-3-isoxazolyl)-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5236370.png)

![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5236387.png)


![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5236434.png)
![methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate](/img/structure/B5236441.png)


![benzyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5236479.png)
